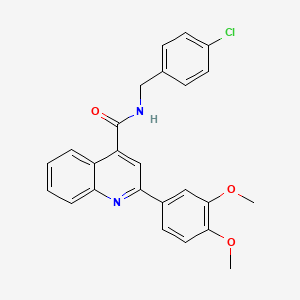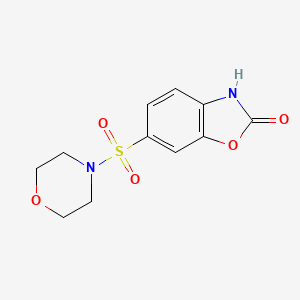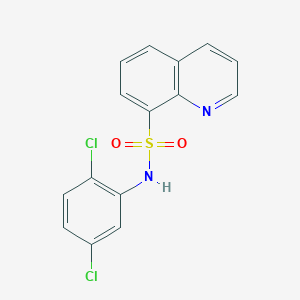
N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CQ-1 and is synthesized using a specific method. In
Wirkmechanismus
The mechanism of action of CQ-1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and inflammation. The compound has been shown to inhibit the activity of certain kinases and transcription factors that are involved in the regulation of cell growth and survival. Additionally, CQ-1 has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the initiation and progression of inflammatory diseases.
Biochemical and Physiological Effects:
CQ-1 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process in preventing the growth and spread of cancer. Additionally, CQ-1 has been found to reduce the production of reactive oxygen species (ROS), which are involved in the initiation and progression of various diseases. The compound has also been shown to reduce the levels of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CQ-1 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, the compound has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of CQ-1. One area of research is the development of new synthesis methods that are more cost-effective and efficient. Additionally, further studies are needed to fully understand the mechanism of action of CQ-1 and its potential applications in the treatment of various diseases. The compound has also shown promise in combination therapy with other drugs, and further studies are needed to explore these potential synergistic effects. Finally, studies are needed to determine the safety and toxicity of CQ-1 in humans, which will be crucial for its potential use in clinical settings.
In conclusion, CQ-1 is a chemical compound that has shown promising results in scientific research for its potential applications in the field of medicine. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action, potential applications, and safety profile.
Wissenschaftliche Forschungsanwendungen
CQ-1 has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, CQ-1 has shown promising results in inhibiting the growth of antibiotic-resistant bacteria.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-30-23-12-9-17(13-24(23)31-2)22-14-20(19-5-3-4-6-21(19)28-22)25(29)27-15-16-7-10-18(26)11-8-16/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKOHGPPJQEIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B3447901.png)
![ethyl (4-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3447908.png)
![ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B3447909.png)
![ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenoxy}acetate](/img/structure/B3447926.png)
![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B3447940.png)
![2-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3447942.png)
![2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3447945.png)

![1-ethyl-2-imino-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B3447963.png)
![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B3447968.png)
![1-allyl-3-[(4-chlorophenyl)sulfonyl]-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B3447970.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B3447973.png)

